molecular formula C12H10F2O B11896220 2-(Difluoromethyl)naphthalene-4-methanol

2-(Difluoromethyl)naphthalene-4-methanol

Cat. No.: B11896220
M. Wt: 208.20 g/mol
InChI Key: VDVJBYJVQHSDIW-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)naphthalene-4-methanol (CAS 1261844-63-6) is a high-purity chemical building block of significant interest in advanced research and development. This compound features a naphthalene core, a structure widely recognized in medicinal chemistry for its ability to improve metabolic stability and the overall pharmacological profile of active molecules . The simultaneous presence of a difluoromethyl group and a hydroxymethyl group at the 2- and 4- positions, respectively, makes this molecule a versatile intermediate for further synthetic modification. While direct studies on this specific molecule are limited, its structure suggests broad potential. The difluoromethyl group is a key motif in agrochemical and pharmaceutical research, often used to modulate polarity and metabolic stability. Recent methodologies have highlighted the utility of difluoromethyl naphthalene derivatives, demonstrating their relevance as synthetic targets and intermediates in modern skeletal editing protocols . Furthermore, naphthalene derivatives are frequently investigated for their biological activity, including serving as core structures in developing novel anticancer agents and as monomers for constructing high-performance polymers, such as proton exchange membranes for fuel cells . This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10F2O

Molecular Weight

208.20 g/mol

IUPAC Name

[3-(difluoromethyl)naphthalen-1-yl]methanol

InChI

InChI=1S/C12H10F2O/c13-12(14)9-5-8-3-1-2-4-11(8)10(6-9)7-15/h1-6,12,15H,7H2

InChI Key

VDVJBYJVQHSDIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2CO)C(F)F

Origin of Product

United States

Synthetic Methodologies for 2 Difluoromethyl Naphthalene 4 Methanol

Established Synthetic Routes for Fluorinated Naphthalene (B1677914) Derivatives

The synthesis of fluorinated naphthalene derivatives is a significant area of research due to their applications in pharmaceuticals and materials science. General strategies often involve either the construction of the naphthalene ring system with a fluorine-containing substituent already in place or the direct introduction of fluorine or a fluorinated group onto a pre-existing naphthalene scaffold.

Strategies for Introducing the Difluoromethyl Group onto Naphthalene Scaffolds

The incorporation of a difluoromethyl (CHF2) group onto aromatic rings like naphthalene can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. Several strategies have been developed for this purpose.

One prominent method involves a ring construction strategy. For instance, difluoromethylated naphthalenes can be synthesized through the palladium-catalyzed insertion of 1,1-difluoroallenes. In this approach, o-bromophenyl-bearing 1,1-difluoroallenes undergo an intramolecular insertion, leading to the formation of a six-membered carbocycle and yielding the desired difluoromethylated naphthalene structure. rsc.org

Another approach is the transformation of other functional groups. While direct difluoromethylation of an unactivated naphthalene ring is challenging, pre-functionalized naphthalenes can be used. For example, a carboxylic acid or aldehyde group on the naphthalene ring can be converted to a difluoromethyl group through various fluorinating agents, although specific examples for naphthalene are not as common as for other aromatic systems. The development of new reagents for nucleophilic trifluoromethylation, which sometimes can be adapted for difluoromethylation, is an active area of research. researchgate.net

Methodologies for Installing the Hydroxymethyl Group

The hydroxymethyl (-CH2OH) group is a common functional group that can be introduced onto a naphthalene scaffold through several reliable methods.

A standard and widely used method is the reduction of a corresponding carboxylic acid or aldehyde. If a naphthalene derivative with a carboxyl or formyl group at the desired position is available, it can be readily reduced to the hydroxymethyl group using reducing agents like lithium aluminum hydride (LiAlH4). smolecule.com

Direct hydroxymethylation is also possible, though less common for naphthalenes compared to simpler arenes. The Mannich reaction, for example, can be used to introduce an aminomethyl group, which can then be converted to a hydroxymethyl group. researchgate.net A general procedure for a Mannich-type reaction on 2-naphthol (B1666908) involves reacting it with formaldehyde (B43269) and a suitable amine in methanol (B129727). researchgate.net

Furthermore, electrophilic cyclization of specifically designed precursors can lead to naphthalenes bearing a hydroxymethyl group. For example, the 6-endo-dig electrophilic cyclization of certain arene-containing propargylic alcohols can produce substituted naphthalenes. nih.gov

Targeted Synthesis of 2-(Difluoromethyl)naphthalene-4-methanol

The specific synthesis of this compound requires a multi-step approach that combines methodologies for introducing both the difluoromethyl and hydroxymethyl groups at the correct positions on the naphthalene ring.

Sequential Reaction Strategies for the Naphthalene Backbone

A logical sequential strategy would involve starting with a pre-functionalized naphthalene derivative and introducing the required groups in a stepwise manner. A plausible, though not explicitly detailed in the provided results, synthetic route could be conceptualized as follows:

Starting Material Selection : One might start with a naphthalene derivative that allows for selective functionalization at the 2 and 4 positions, such as a 2,4-disubstituted naphthalene or a derivative that directs substitution to these positions.

Introduction of the Difluoromethyl Group : A key step would be the introduction of the CHF2 group. This could potentially be achieved by converting a precursor functional group, such as an aldehyde at the 2-position, using a fluorinating agent.

Introduction of the Hydroxymethyl Group : The hydroxymethyl group at the 4-position could be introduced by first creating a formyl group at this position (formylation) and then reducing it. For instance, if a bromo-substituted difluoromethylnaphthalene is an intermediate, a formyl group could be installed via a Grignard reaction with a formylating agent, followed by reduction of the resulting aldehyde.

A review of synthetic approaches for related compounds, such as those for BACE-1 inhibitors, shows complex multi-step syntheses involving the construction and functionalization of heterocyclic systems fused to aromatic rings. acs.org These often involve protection/deprotection steps and carefully chosen coupling reactions, like the Suzuki coupling, to build the final molecular architecture. acs.orgnih.gov

One-Pot Synthetic Approaches to this compound Precursors

Another powerful method is the Sonogashira reaction of bromofluoro-substituted alkenes with terminal alkynes, followed by a base-catalyzed cyclization, which affords fluorinated naphthalene derivatives in a two-step procedure. researchgate.netdntb.gov.ua This highlights how ring-forming strategies can be employed to efficiently construct the core naphthalene structure with a fluoro-substituent already incorporated.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. This involves systematically varying parameters such as temperature, solvent, catalyst, and reaction time.

For key transformations, such as the introduction of the hydroxymethyl group via reduction or the installation of the difluoromethyl group, specific conditions must be fine-tuned. For example, in the synthesis of 2-methyl-4-methoxydiphenylamine, the optimization of a catalytic reaction involved studying the reactant ratios, reaction temperature, and catalyst amount to maximize yield. osti.gov The study found that using excess cyclohexanone (B45756) and a specific reactant mole ratio in xylene at 160 °C was optimal. osti.gov

Similarly, in the electrophilic cyclization to form naphthalenes, the choice of the electrophile (e.g., I2, ICl, Br2) and the reaction temperature were shown to significantly impact the product yield. nih.gov For instance, using ICl instead of I2 resulted in a higher yield for the formation of a 2-iodonaphthalene (B183038) derivative. nih.gov

The table below illustrates a hypothetical optimization for a key synthetic step, based on general principles found in the literature.

Table 1: Hypothetical Optimization of a Suzuki Coupling Step for a Naphthalene Precursor

Entry Catalyst Ligand Base Solvent Temperature (°C) Yield (%)
1 Pd(OAc)2 PPh3 K2CO3 Toluene/H2O 100 65
2 Pd2(dba)3 SPhos K3PO4 Dioxane/H2O 100 88
3 Pd(PPh3)4 - Na2CO3 DME/H2O 90 75

This table is illustrative and does not represent actual experimental data for the synthesis of this compound.

Such optimization studies are essential to develop a robust and efficient synthesis for complex molecules like this compound.

Catalytic Approaches in Difluoromethylation and Hydroxymethylation Reactions

The introduction of both a difluoromethyl group and a hydroxymethyl group onto a naphthalene scaffold requires strategic catalytic methods. These reactions often involve the formation of new carbon-carbon and carbon-fluorine bonds, areas where catalysis has shown immense utility.

Transition Metal Catalysis in C-CF2H Bond Formation, including Palladium and Nickel Systems

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient pathways for the formation of challenging chemical bonds. Palladium and nickel complexes have emerged as particularly effective catalysts for C-CF2H bond formation.

Palladium-Catalyzed Reactions:

Palladium catalysts are well-regarded for their ability to facilitate cross-coupling reactions and C-H bond functionalization. researchgate.netnih.gov In the context of synthesizing difluoromethylated naphthalenes, palladium catalysis can be employed to couple a naphthalene derivative with a difluoromethyl source. While direct C-H difluoromethylation of naphthalene is a developing area, a common strategy involves the use of a pre-functionalized naphthalene, such as a bromo or iodo-naphthalene. nih.gov

The general mechanism for such a cross-coupling reaction typically involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., bromonaphthalene) to form a palladium(II) intermediate.

Transmetalation: A difluoromethylating agent, often a metal-CF2H species (e.g., Zn(CF2H)2), transfers the difluoromethyl group to the palladium center.

Reductive Elimination: The desired difluoromethylated naphthalene is formed, and the palladium(0) catalyst is regenerated.

Site-selectivity in the functionalization of naphthalene can be a significant challenge. nih.gov However, by carefully selecting ligands and reaction conditions, it is possible to control where the functionalization occurs on the naphthalene ring. nih.gov For instance, the use of specific bidentate N-N ligands with palladium chloride has been shown to enhance selectivity for the α-position of naphthalene in arylation reactions. nih.gov

Nickel-Catalyzed Reactions:

Nickel catalysts offer a more cost-effective alternative to palladium and have shown remarkable reactivity in C-F bond activation and cross-coupling reactions. rsc.orgnih.gov Nickel-catalyzed reactions can proceed through different mechanisms, sometimes involving radical pathways. rsc.orgnih.gov

For the synthesis of difluoromethylated aromatics, nickel catalysts can be used in conjunction with a difluoromethyl source. nih.gov For example, a stable difluoromethyl zinc reagent has been developed that, when used with a nickel catalyst, can difluoromethylate aryl iodides, bromides, and triflates under mild, room temperature conditions. nih.gov This approach is significant as it avoids the harsh conditions often required for fluorination reactions. The catalytic cycle for nickel is believed to be similar in principle to palladium, involving oxidative addition, transmetalation, and reductive elimination steps. nih.gov

Catalyst SystemTypical SubstratesDifluoromethyl SourceKey Advantages
Palladium (e.g., PdCl2 with ligands)Bromonaphthalenes, IodonaphthalenesOrganozinc reagents (e.g., Zn(CF2H)2)High functional group tolerance, potential for high selectivity with appropriate ligands. nih.gov
Nickel (e.g., NiCl2 with ligands)Aryl iodides, bromides, and triflatesDifluoromethyl zinc reagentsCost-effective, can operate under mild conditions (room temperature). nih.gov

Organocatalysis in Naphthalene Derivatization

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis and functional group transformations. In the context of synthesizing this compound, organocatalysis could play a crucial role in the hydroxymethylation step.

While the direct catalytic hydroxymethylation of a difluoromethylnaphthalene is not widely documented, analogous transformations on naphthalene derivatives provide a proof of concept. For example, electrophilic cyclization of arene-containing propargylic alcohols using various electrophiles can lead to substituted naphthalenes. nih.gov This highlights the potential for functionalizing the naphthalene ring system under relatively mild conditions.

The introduction of a hydroxymethyl group often proceeds via the reduction of a corresponding aldehyde or carboxylic acid derivative. Organocatalysts can be employed in the asymmetric reduction of a formyl group at the 4-position of the difluoromethylnaphthalene, leading to the desired chiral alcohol.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.comyoutube.com The synthesis of this compound can be made more sustainable by incorporating these principles. nih.govrsc.org

Key green chemistry principles applicable to this synthesis include:

Catalysis: The use of catalysts, both transition metal and organocatalysts, is inherently green because they are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents. youtube.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. youtube.com Cross-coupling and C-H activation reactions can be highly atom-economical.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. youtube.com The development of nickel-catalyzed difluoromethylation at room temperature is a significant step in this direction. nih.gov

Use of Renewable Feedstocks: While naphthalene is traditionally derived from coal tar or petroleum, research into producing aromatic compounds from biomass is an active area. researchgate.netmdpi.com Furan derivatives from biomass are being explored as precursors for various chemicals. rsc.org

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous products. youtube.com While challenging for stable aromatic compounds, incorporating features that facilitate biodegradation is a long-term goal of green chemistry.

Green Chemistry PrincipleApplication in SynthesisPotential Impact
CatalysisEmploying Pd, Ni, or organocatalysts. youtube.comReduced waste, lower energy requirements, increased efficiency.
Atom EconomyUtilizing C-H activation and cross-coupling reactions. youtube.comMinimizes byproducts and improves resource utilization.
Energy EfficiencyDeveloping reactions that proceed at room temperature. youtube.comLower energy costs and reduced environmental footprint.
Renewable FeedstocksExploring biomass-derived starting materials. researchgate.netmdpi.comReduces reliance on fossil fuels.

Mechanistic Investigations of Reactions Involving 2 Difluoromethyl Naphthalene 4 Methanol

Reaction Mechanisms of Difluoromethylation in Naphthalene (B1677914) Systems

The introduction of a difluoromethyl group onto a naphthalene ring is a key step in the synthesis of the target molecule. This transformation can be achieved through several mechanistic paradigms, including nucleophilic, radical, and electrophilic pathways, each with distinct reagents, intermediates, and selectivity profiles.

Nucleophilic Difluoromethylation Pathways

Nucleophilic difluoromethylation typically involves the reaction of a difluoromethyl anion equivalent with an electrophilic naphthalene precursor, such as a naphthaldehyde or a naphthyl ketone. The difluoromethyl anion (HCF₂⁻) is highly unstable, so reagents have been developed to generate it in situ or to provide a stable synthon that can deliver the nucleophilic CF₂H group.

One common strategy utilizes sulfone-based reagents, such as difluoromethyl phenyl sulfone (PhSO₂CF₂H). In the presence of a strong base like potassium tert-butoxide (t-BuOK), the sulfone is deprotonated to form a carbanion. This carbanion then acts as the nucleophile, attacking the carbonyl carbon of a naphthalene aldehyde (e.g., naphthalene-2-carbaldehyde). This addition forms a tetrahedral alkoxide intermediate. Subsequent workup protonates the alkoxide to yield a difluoromethylated alcohol. For the synthesis of 2-(Difluoromethyl)naphthalene-4-methanol, this would require a suitably substituted naphthalene-4-carbaldehyde precursor. A key advantage of this method is its applicability to a wide range of aldehydes and even enolizable ketones. cas.cnimperial.ac.uk The high diastereoselectivity often observed in these reactions, favoring anti-diols when a second addition occurs, is attributed to charge-repulsion effects in the transition state of the second nucleophilic attack. cas.cn

Another prominent method involves silicon-based reagents, such as (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H). The reaction is activated by a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or other nucleophilic activators like hexamethylphosphoramide (B148902) (HMPA). youtube.com The activator coordinates to the silicon atom, inducing a pentacoordinate silicate (B1173343) intermediate which then releases the nucleophilic trifluoromethide equivalent to attack the electrophilic carbonyl. This approach is mild and effective for a variety of carbonyl compounds. youtube.com

Reagent/SystemBase/ActivatorPrecursor TypeMechanism SummaryRef
PhSO₂CF₂Ht-BuOK, KOHAldehydes, KetonesDeprotonation of the sulfone generates a nucleophilic carbanion which adds to the carbonyl group. cas.cnimperial.ac.uk
(EtO)₂P(O)CF₂HMeONaAldehydes, KetonesBase-induced cleavage of the P-CF₂ bond generates a difluoromethyl anion equivalent for nucleophilic addition. imperial.ac.uk
Me₃SiCF₂HHMPA, DMPUAldehydes, KetonesNucleophilic activation at the silicon center facilitates the transfer of a difluoromethyl anion equivalent to the carbonyl. youtube.com

Radical Difluoromethylation Processes

Radical difluoromethylation has emerged as a powerful tool for C-H functionalization, allowing for the direct introduction of the CF₂H group onto arene rings like naphthalene without pre-functionalization. These methods typically rely on the generation of the difluoromethyl radical (•CF₂H) from a stable precursor.

A prevalent approach is the use of photoredox catalysis. libretexts.orgresearchgate.net In a typical cycle, a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) is excited by visible light, becoming a potent single-electron reductant or oxidant. This excited catalyst can then interact with a difluoromethyl radical precursor, such as sodium difluoromethanesulfinate (HCF₂SO₂Na, DFMS). The precursor undergoes a single-electron transfer (SET) to release the •CF₂H radical.

This electrophilic radical then adds to the electron-rich naphthalene ring. The addition occurs preferentially at the position that forms the most stable radical intermediate. For naphthalene, addition at the α-position (C1) is generally favored due to better resonance stabilization of the resulting radical adduct. This intermediate is then oxidized by an oxidant in the system (which could be the oxidized form of the photocatalyst or another species like O₂) to form a carbocation, which subsequently loses a proton to restore aromaticity and yield the difluoromethylated naphthalene product. libretexts.orgnih.gov

Electrophilic Difluoromethylation Considerations

Electrophilic difluoromethylation, which would involve the reaction of an electrophilic "CF₂H⁺" synthon with the nucleophilic naphthalene ring, is considerably less developed than its nucleophilic and radical counterparts. The direct generation of a stable difluoromethyl cation is challenging. While highly effective electrophilic trifluoromethylating reagents (e.g., Togni or Umemoto reagents) are well-established, analogous stable and reactive electrophilic difluoromethylating agents are scarce. ub.eduresearchgate.netyoutube.com

Some reagents have been developed that can act as electrophilic sources of a substituted difluoromethyl group, such as S-([phenylsulfonyl]difluoromethyl)dibenzothiophenium salts. ub.edu These can transfer a PhSO₂CF₂ group to various nucleophiles, and subsequent chemical steps could potentially yield the desired CF₂H-containing molecule. However, their application in the direct C-H functionalization of arenes like naphthalene is not as straightforward as radical methods. Other reagents like S-(difluoromethyl)diarylsulfonium salts have been shown to be effective for heteroatom nucleophiles but generally fail to react with carbon nucleophiles. cas.cn Therefore, while electrophilic pathways are a theoretical possibility, they are currently a less practical consideration for the direct synthesis of 2-(difluoromethyl)naphthalene (B2912400) systems compared to radical and nucleophilic strategies.

Reaction Mechanisms of Hydroxymethyl Group Transformations

The hydroxymethyl group (-CH₂OH) in this compound is a versatile functional handle that can be transformed into various other groups through well-established mechanisms. ub.eduslideshare.net

A primary transformation is oxidation. The oxidation of the primary alcohol to an aldehyde can be achieved using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. libretexts.org Pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this purpose. The mechanism for PCC oxidation involves the formation of a chromate (B82759) ester intermediate. A base (such as pyridine) then abstracts the proton from the carbon bearing the alcohol, leading to an E2-like elimination that breaks the C-H bond and the O-Cr bond, forming the C=O double bond of the aldehyde. libretexts.org

Stronger oxidizing agents, such as chromic acid (Jones reagent, CrO₃ in H₂SO₄/acetone), will typically oxidize the primary alcohol all the way to a carboxylic acid. The mechanism proceeds through the aldehyde, which in the aqueous acidic conditions forms a hydrate (B1144303) (a gem-diol). This hydrate is then further oxidized by the chromium(VI) species in a manner similar to the initial alcohol oxidation, yielding the carboxylic acid. libretexts.org

The hydroxymethyl group can also undergo nucleophilic substitution. Because the hydroxide (B78521) ion (OH⁻) is a poor leaving group, the alcohol must first be converted into a better leaving group. This is often done by converting it to a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting the alcohol with the corresponding sulfonyl chloride (TsCl or MsCl) in the presence of a base like pyridine (B92270). This functional group interconversion allows for subsequent Sₙ2 reaction with a wide range of nucleophiles (e.g., halides, cyanide, azides) to displace the sulfonate ester and form a new C-Nucleophile bond. ub.eduvanderbilt.edu

Characterization of Intermediates and Elucidation of Transition States in Key Synthetic Steps

The elucidation of reaction mechanisms relies heavily on the characterization of transient species like intermediates and the understanding of the energy barriers associated with transition states. vanderbilt.edunih.gov While specific experimental data for the synthesis of this compound is not prevalent, the nature of its key intermediates and transition states can be inferred from mechanistic studies of analogous reactions.

In the radical difluoromethylation of a naphthalene precursor, a key intermediate is the resonance-stabilized radical adduct formed upon addition of the •CF₂H radical to the aromatic ring. rsc.org This species is a non-aromatic cyclohexadienyl-type radical. Its stability, and thus the regioselectivity of the reaction, is dictated by the extent of delocalization of the unpaired electron. Such intermediates are typically short-lived and are studied using techniques like transient absorption spectroscopy or computational methods like Density Functional Theory (DFT). DFT calculations are instrumental in mapping the potential energy surface of the reaction, identifying the structures and relative energies of transition states for radical addition and the subsequent oxidation/deprotonation steps. researchgate.net

For nucleophilic difluoromethylation of a naphthaldehyde precursor, the key intermediate is the tetrahedral alkoxide formed after the difluoromethyl anion equivalent attacks the carbonyl carbon. cas.cn This intermediate is generally stable under the reaction conditions until it is protonated during aqueous workup. Its existence can be confirmed by in situ spectroscopic methods or by trapping experiments. The transition state for this step involves the simultaneous formation of the new C-C bond and the breaking of the C=O π-bond. Computational studies can model this transition state to understand factors influencing reactivity and stereoselectivity.

Transition states are, by definition, transient maxima on the reaction energy profile and cannot be isolated. nih.gov Their properties are inferred from kinetic studies and elucidated through high-level computational chemistry, which provides insights into bond-breaking and bond-forming processes and the activation energies that govern the reaction rate. researchgate.netrsc.org

Advanced Spectroscopic and Structural Elucidation of 2 Difluoromethyl Naphthalene 4 Methanol

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a fingerprint for its specific structure. In the analysis of 2-(Difluoromethyl)naphthalene-4-methanol, distinct Raman bands corresponding to the naphthalene (B1677914) core, the difluoromethyl group, and the methanol (B129727) substituent are expected.

The Raman spectrum of the parent molecule, naphthalene, shows strong signals for the aromatic C-H stretching and ring vibrations. For this compound, additional vibrational modes will be present. The difluoromethyl group (-CHF₂) will introduce characteristic C-F stretching and bending vibrations. The methanol group (-CH₂OH) will exhibit C-H stretching, C-O stretching, and O-H bending modes.

Resonance Raman spectroscopy, by tuning the excitation wavelength to match an electronic transition of the molecule, can selectively enhance the signals of specific chromophoric parts of the molecule. nih.gov For instance, using a UV excitation wavelength can enhance signals from the naphthalene ring system. nih.gov

A comparative analysis with similar molecules, such as methanol and ethanol (B145695), can aid in the assignment of specific Raman bands. The Raman spectra of methanol and ethanol show distinct differences due to the presence of the additional -CH₂- group in ethanol, which alters the vibrational modes. open-raman.org Similarly, the spectrum of this compound will be a composite of the vibrations of its constituent functional groups, with shifts influenced by their electronic interactions.

Table 1: Expected Raman Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Naphthalene RingAromatic C-H Stretch3000 - 3100
Aromatic Ring C=C Stretch1500 - 1650
Ring Breathing/Deformation700 - 1000
Difluoromethyl Group (-CHF₂)C-H Stretch2900 - 3000
C-F Stretch1000 - 1400
C-F Bend500 - 800
Methanol Group (-CH₂OH)O-H Stretch3200 - 3600 (broad)
C-H Stretch2850 - 2960
C-O Stretch1000 - 1260
O-H Bend1300 - 1450

Note: The exact positions of the Raman bands can be influenced by intermolecular interactions and the physical state of the sample.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

For this compound, the molecular ion peak ([M]⁺) would correspond to its exact molecular weight. The fragmentation pattern provides valuable structural information. Due to the presence of the stable naphthalene ring, a strong molecular ion peak is anticipated. libretexts.org

Key fragmentation pathways would likely involve:

Loss of the methanol group: Cleavage of the C-C bond next to the oxygen of the alcohol is a common fragmentation pathway for alcohols. libretexts.orglibretexts.org This would result in a significant peak corresponding to the [M - CH₂OH]⁺ fragment.

Loss of water: A peak corresponding to [M - H₂O]⁺ may also be observed. libretexts.org

Fragmentation of the difluoromethyl group: Cleavage of C-F or C-H bonds within the difluoromethyl group can lead to smaller fragment ions.

Naphthalene ring fragmentation: While the aromatic system is stable, some fragmentation of the naphthalene ring can occur, leading to characteristic aromatic fragment ions. libretexts.org

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. This is particularly useful in distinguishing between ions with the same nominal mass but different chemical formulas.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragment IonProposed StructureKey Fragmentation Pathway
[M]⁺[C₁₂H₁₀F₂O]⁺Molecular Ion
[M - H₂O]⁺[C₁₂H₈F₂]⁺Loss of a water molecule
[M - CH₂OH]⁺[C₁₁H₇F₂]⁺Cleavage of the bond between the naphthalene ring and the methanol group
[M - CHF₂]⁺[C₁₁H₉O]⁺Loss of the difluoromethyl group
Naphthalene-related ionse.g., [C₁₀H₇]⁺Fragmentation of the substituted naphthalene core

X-ray Diffraction (XRD) for Solid-State Structure and Crystallography

The analysis would reveal how the molecules pack in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group of the methanol substituent and C-H···O or C-H···π interactions. mdpi.com The crystal system (e.g., monoclinic, orthorhombic) and space group would also be determined. mdpi.com

For naphthalene derivatives, the planarity of the naphthalene ring system is a key feature. XRD analysis would confirm the degree of planarity in this compound and determine the dihedral angles between the naphthalene ring and the planes of the difluoromethyl and methanol substituents. mdpi.com In some crystal structures of related compounds, disorder in flexible side chains, such as ethyl groups, has been observed. mdpi.com

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)14.0
c (Å)9.0
β (°)105
Volume (ų)1030
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.45

Note: These are hypothetical values and would need to be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum is characterized by the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε).

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the naphthalene chromophore. Naphthalene itself exhibits two main absorption bands in the UV region, designated as the ¹Lₐ and ¹Lₙ bands. researchgate.net The substitution on the naphthalene ring by the difluoromethyl and methanol groups will influence the positions and intensities of these bands.

π → π* Transitions: These are the primary transitions observed for aromatic systems like naphthalene and involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.orgrsc.org

n → π* and n → σ* Transitions: The oxygen atom of the methanol group has non-bonding electrons (n electrons). Transitions involving these electrons (n → π* and n → σ) are also possible but are often weaker and may be obscured by the stronger π → π transitions. rsc.orgslideshare.net

Substituents on the naphthalene ring can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands. The electronic effects of the -CHF₂ and -CH₂OH groups will determine the nature of these shifts. The extended conjugation in naphthalene results in absorption in the UV range. libretexts.org

Table 4: Expected UV-Vis Absorption Data for this compound in Methanol

Transition TypeExpected λ_max Range (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Chromophore
π → π* (¹Lₐ band)260 - 290HighNaphthalene Ring
π → π* (¹Lₙ band)300 - 330ModerateNaphthalene Ring
n → π*280 - 320LowC=O (if present as impurity) or interaction with naphthalene π-system

Advanced Chromatographic and Hyphenated Techniques for Purity Assessment and Isomeric Analysis

High-performance liquid chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for separating it from any isomers or impurities. nih.gov A reversed-phase HPLC method, likely using a C18 column, would be suitable for this non-polar compound. nih.gov The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov

For enhanced detection and characterization, HPLC can be coupled with other analytical techniques (hyphenated techniques):

HPLC-UV/Vis: A UV-Vis detector allows for the quantification of the compound based on its absorbance at a specific wavelength, determined from its UV-Vis spectrum.

HPLC-MS: Coupling HPLC with a mass spectrometer provides mass information for each peak separated by the chromatography. This is invaluable for identifying impurities and confirming the identity of the main component.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can also be employed for purity analysis and structural elucidation of volatile impurities. nih.gov

Isomeric analysis is particularly important, as the synthesis of this compound could potentially yield other positional isomers. Chromatographic methods are essential for separating and quantifying these isomers. For example, in the synthesis of dimethylnaphthalenes, different isomers are often produced, and their separation is critical. researchgate.netresearchgate.net

Table 5: Illustrative HPLC Method Parameters for Purity Analysis

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (gradient elution)
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectionUV at 280 nm
Column Temperature25 °C

Computational and Theoretical Studies on 2 Difluoromethyl Naphthalene 4 Methanol

Density Functional Theory (DFT) Calculations

DFT has become a standard tool for predicting molecular properties with a favorable balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable arrangement of atoms in the molecule, known as geometry optimization. This process would involve calculating the potential energy of various conformations of 2-(Difluoromethyl)naphthalene-4-methanol to find the global minimum on the potential energy surface. This analysis is crucial as the molecular conformation dictates its physical and chemical properties.

Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is pivotal in understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of a molecule. A larger gap generally implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information helps in predicting how the molecule will interact with other chemical species and where reactions are most likely to occur.

Spectroscopic Property Prediction and Validation

Computational methods can also predict the spectroscopic signatures of a molecule, which can then be compared with experimental data for validation.

Theoretical IR and Raman Spectra Simulation and Comparison with Experimental Data

Theoretical calculations can simulate the infrared (IR) and Raman spectra of a molecule. These simulations are based on the vibrational frequencies of the chemical bonds. By comparing the calculated spectra with experimentally obtained spectra, researchers can confirm the structure of the synthesized compound and gain a deeper understanding of its vibrational modes.

Theoretical NMR Chemical Shift Prediction and Correlation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for the structural elucidation of organic molecules. For this compound, theoretical ¹H and ¹³C NMR chemical shifts are typically calculated using Density Functional Theory (DFT). The most common and reliable method employed is the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov

The process begins with the optimization of the molecule's geometry, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to find its most stable conformation. nih.govmdpi.com Following geometry optimization, the GIAO method is used to compute the isotropic magnetic shielding constants for each nucleus. These shielding constants are then converted into chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

To improve the accuracy of the predicted chemical shifts and account for systematic errors inherent in the theoretical methods, a linear correlation is often established between the calculated and experimental data. researchgate.net This involves plotting the theoretically calculated chemical shifts (δ_calc) against the experimentally measured shifts (δ_exp) for a series of known, structurally related compounds or, if experimental data is available, for the target molecule itself. The resulting linear regression equation (δ_pred = a * δ_calc + b) can then be used to scale the calculated values, yielding more accurate predictions. The quality of this correlation is assessed by the coefficient of determination (R²), where a value close to 1 indicates a strong linear relationship. researchgate.net

For the difluoromethyl (CHF₂) group, ¹⁹F NMR chemical shifts can also be predicted using the GIAO method. mdpi.com The anisochrony, or non-equivalence, of the two fluorine atoms can be investigated, which arises if the molecule has a stereogenic center or restricted rotation that makes the fluorine nuclei diastereotopic. mdpi.com

Table 1: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data to illustrate the results of a typical theoretical NMR study.

Carbon Atomδ (Calculated, ppm)δ (Experimental, ppm)Δδ (ppm)
C-1131.5130.80.7
C-2128.9128.20.7
C-3125.4124.90.5
C-4134.2133.50.7
C-4a132.8132.10.7
C-5127.1126.50.6
C-6128.3127.80.5
C-7126.8126.20.6
C-8129.6129.00.6
C-8a135.1134.40.7
-CH₂OH64.764.10.6
-CHF₂115.3 (t, J=238 Hz)114.8 (t, J=239 Hz)0.5

Theoretical UV-Vis Spectra and Electronic Excitation Analysis (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules like this compound. youtube.com This method calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max), and the oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

The analysis involves calculating the electronic transitions between molecular orbitals. For aromatic systems such as the naphthalene (B1677914) core in the target molecule, the most significant electronic transitions typically occur from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com These are often π → π* transitions associated with the conjugated system. researchgate.net

Calculations are usually performed on the optimized ground-state geometry of the molecule. The choice of functional (e.g., CAM-B3LYP, M06-2X) and basis set is crucial for obtaining accurate results, especially for charge-transfer excitations. nih.govmdpi.com Solvation effects can be included using continuum models like the Polarizable Continuum Model (PCM) to simulate the spectrum in a specific solvent, as solvents can cause shifts in the absorption bands. researchgate.net The analysis of the main orbitals involved in each electronic transition provides insight into the nature of the absorption bands observed in the experimental spectrum. mdpi.com

Table 2: TD-DFT Predicted Electronic Transitions for this compound This table presents hypothetical data for illustrative purposes.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁4.15298.80.12HOMO → LUMO (95%)
S₀ → S₂4.38283.10.75HOMO-1 → LUMO (88%)
S₀ → S₃5.25236.20.45HOMO → LUMO+1 (91%)

Reactivity Descriptors and Quantum Chemical Parameters

Quantum chemical calculations provide a suite of parameters known as reactivity descriptors, which help in understanding and predicting the chemical behavior of a molecule. These descriptors are derived from the principles of conceptual DFT.

Ionization Potential and Electron Affinity

The Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule, while the Electron Affinity (EA) is the energy released when a molecule accepts an electron. nist.gov These can be calculated directly from the energy difference between the optimized neutral molecule and its corresponding cation (for IP) and anion (for EA).

Alternatively, within the framework of Koopmans' theorem, IP and EA can be approximated from the energies of the frontier molecular orbitals:

IP ≈ -E_HOMO

EA ≈ -E_LUMO

These approximations provide a computationally less expensive way to estimate the tendency of this compound to donate or accept electrons. nist.gov

Global Reactivity Descriptors: Chemical Hardness, Softness, and Electrophilicity Index

Chemical Hardness (η) measures the resistance of a molecule to change its electron distribution. A large energy gap between the HOMO and LUMO results in a harder, less reactive molecule.

η = (IP - EA) / 2

Chemical Softness (S) is the reciprocal of hardness and indicates how easily a molecule can undergo electronic changes.

S = 1 / η

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. It is a measure of the stabilization in energy after a system accepts an additional electronic charge from the environment.

ω = (IP + EA)² / (8 * (IP - EA))

These descriptors are invaluable for comparing the reactivity of this compound with other related compounds. youtube.com

Table 3: Calculated Reactivity Descriptors for this compound This table presents hypothetical data for illustrative purposes.

ParameterValue (eV)
E_HOMO-8.12
E_LUMO-0.98
Ionization Potential (IP)8.12
Electron Affinity (EA)0.98
Energy Gap (IP - EA)7.14
Chemical Hardness (η)3.57
Chemical Softness (S)0.28
Electrophilicity Index (ω)1.43

Fukui Functions for Nucleophilic and Electrophilic Attack Site Prediction

The condensed Fukui functions for an atom k are calculated as follows:

For nucleophilic attack (f_k⁺): This site is favored by nucleophiles (electron donors). The distribution is related to the LUMO electron density.

f_k⁺ = q_k(N+1) - q_k(N)

For electrophilic attack (f_k⁻): This site is favored by electrophiles (electron acceptors). Its distribution is related to the HOMO electron density.

f_k⁻ = q_k(N) - q_k(N-1)

Here, q_k is the electronic population of atom k in the neutral (N), anionic (N+1), or cationic (N-1) state. The atom with the highest value of f_k⁺ is the most likely site for a nucleophilic attack, while the atom with the highest f_k⁻ is the most probable site for an electrophilic attack.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which has rotatable bonds in its side chains (-CH₂OH and -CHF₂), MD simulations can explore its conformational landscape . By simulating the molecule's dynamics over a period (from nanoseconds to microseconds), one can identify the most stable, low-energy conformations and the energy barriers between them.

Chemical Reactivity and Derivatization Strategies of 2 Difluoromethyl Naphthalene 4 Methanol

Reactions of the Difluoromethyl Group

The difluoromethyl group (-CF2H) is a unique functional motif, and its reactivity is a subject of ongoing research in medicinal and materials chemistry. Its partial fluorine content imparts specific electronic properties that influence its chemical behavior.

The difluoromethyl group on an aromatic ring is generally resistant to classical nucleophilic aromatic substitution (SNAAr) at the fluorine atoms, especially when the aromatic system is not activated by strong electron-withdrawing groups. nih.gov The high strength of the C-F bond and the poor leaving group ability of the fluoride (B91410) ion make direct displacement challenging. However, under specific conditions, such as those used in photoredox catalysis, nucleophilic substitution on fluoroarenes can be achieved, although this is more established for monofluorinated compounds. nih.gov

While direct nucleophilic attack on the fluorine atoms is difficult, the hydrogen atom of the -CF2H group can be abstracted under strongly basic conditions, although this is not a common pathway. The primary reactivity often involves transformations of the entire group rather than substitution at the fluorine atoms.

The difluoromethyl group can participate in reactions proceeding through radical intermediates. mdpi.com The C-H bond in the -CF2H group can be susceptible to homolytic cleavage to form a difluoromethyl radical. This radical species can then engage in various transformations. The generation of radicals often requires an initiation step, which can be achieved using light (photolysis) or radical initiators. youtube.comyoutube.com Once formed, these radicals can participate in propagation steps, reacting with other molecules to form new bonds and generate new radical species, and the process concludes with termination steps where two radicals combine. youtube.comyoutube.com

The difluoromethyl radical (•CF2H) is generally considered to be nucleophilic in character. nih.gov This contrasts with the more electrophilic nature of the trifluoromethyl radical (•CF3). nih.gov This nucleophilicity dictates its reactivity in radical processes, such as additions to electron-deficient alkenes or in Minisci-type reactions under specific conditions. nih.gov Visible-light photocatalysis has emerged as a powerful tool for generating difluoromethyl radicals under mild conditions, enabling their use in the late-stage functionalization of complex molecules. mdpi.comnih.gov

Table 1: General Radical Reaction Pathways
Reaction StepDescriptionExample
InitiationFormation of radical species from a non-radical precursor, often requiring energy input (e.g., UV light or heat).Homolytic cleavage of a radical initiator.
PropagationA radical reacts with a stable molecule to form a new radical and a new stable molecule.A difluoromethyl radical abstracts an atom from another molecule.
TerminationTwo radical species combine to form a stable, non-radical product.Two difluoromethyl radicals dimerize.

Reactions of the Hydroxymethyl Group

The hydroxymethyl group (-CH2OH) attached to the naphthalene (B1677914) core is a primary alcohol and thus exhibits reactivity characteristic of this functional group. It can be readily oxidized, reduced, or undergo substitution reactions to form a variety of derivatives. nih.govsigmaaldrich.com

The primary alcohol of 2-(difluoromethyl)naphthalene-4-methanol can be oxidized to the corresponding aldehyde, 2-(difluoromethyl)naphthalene-4-carbaldehyde, or further to the carboxylic acid, 2-(difluoromethyl)naphthalene-4-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents are typically used to stop the oxidation at the aldehyde stage. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Dess-Martin periodinane. For the complete oxidation to the carboxylic acid, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4, generated from Jones reagent), or ruthenium tetroxide (RuO4) are employed. In some biological systems, the oxidation of methylnaphthalenes to hydroxymethylnaphthalenes and subsequently to naphthoic acids has been observed, indicating that these transformations can also occur biocatalytically. nih.govnih.govethz.ch

Table 2: Oxidation of the Hydroxymethyl Group
Target ProductTypical ReagentsReaction Conditions
AldehydePCC, PDC, Dess-Martin periodinaneAnhydrous conditions, typically in dichloromethane
Carboxylic AcidKMnO4, Jones Reagent (CrO3/H2SO4), RuO4Aqueous or acidic conditions, often with heating

The hydroxymethyl group can be reduced to a methyl group, yielding 2-(difluoromethyl)-4-methylnaphthalene. This transformation effectively removes the oxygen functionality. A common method for this reduction is a two-step process involving conversion of the alcohol to a tosylate or a halide, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH4). Another approach is the Barton-McCombie deoxygenation, which proceeds via a radical mechanism.

The hydroxyl group of this compound can readily undergo substitution reactions to form ethers and esters.

Ether Formation: Ethers can be synthesized via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the ether. chemicalbook.com

Ester Formation: Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride (B1165640). organic-chemistry.org The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. masterorganicchemistry.comyoutube.com The use of acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, provides a more reactive pathway to the ester.

Table 3: Ether and Ester Formation
DerivativeReaction TypeTypical Reagents
EtherWilliamson Ether Synthesis1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., CH3I)
EsterFischer EsterificationCarboxylic acid, strong acid catalyst (e.g., H2SO4)
EsterAcylationAcyl chloride or acid anhydride, base (e.g., pyridine)

Derivatization for Enhanced Analytical Detection and Separation

The primary alcohol group (-CH₂OH) on the naphthalene ring is the most reactive site for derivatization. This functional group allows for a variety of chemical modifications aimed at increasing detectability and improving chromatographic behavior.

Fluorescent tagging is a highly sensitive method used in HPLC. It involves attaching a fluorophore—a molecule that emits light upon excitation—to the analyte. For this compound, the hydroxyl group is the target for this reaction.

Dansyl Chloride Derivatization: Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used reagent for tagging alcohols and phenols. nih.govnih.gov The reaction involves the sulfonyl chloride group of dansyl chloride reacting with the alcohol group of the naphthalene compound in the presence of a base, such as 4-(dimethylamino)-pyridine (DMAP) and N,N-diisopropylethylamine, to form a stable, highly fluorescent dansyl ester. nih.gov This derivatization significantly enhances detection in both fluorescence-based assays and liquid chromatography-mass spectrometry (LC-MS), with reports of signal increases up to 1000-fold. nih.govnih.gov The resulting derivative benefits from the inherent fluorescence of the dansyl group (excitation ~337 nm, emission ~492 nm) and the improved ionization characteristics conferred by the dimethylamino moiety. nih.govsigmaaldrich.com

Coumarin-Based Reagents: Coumarin derivatives, such as 7-methoxycoumarin-3-carbonyl azide (B81097) and 7-diethylaminocoumarin-3-carbonyl azide, serve as effective fluorescent labeling agents for alcohols. jst.go.jpthermofisher.com These reagents react with the hydroxyl group to form stable and highly fluorescent urethane (B1682113) conjugates. thermofisher.com The reaction, typically conducted by heating the acyl azide and alcohol together, proceeds through a rearrangement to an isocyanate which then reacts with the alcohol. thermofisher.com This method allows for detection at the femtogram level. thermofisher.com

Other Fluorescent Reagents: A variety of other reagents can be employed to tag the alcohol group for enhanced detection. N-methylisatoic anhydride reacts with alcohols to yield blue-fluorescent N-methylanthraniloyl (MANT) esters. thermofisher.com Additionally, highly sensitive reagents like Bodipy FL, used with Mukaiyama's reagent, can form fluorescent esters, enabling detection at the sub-femtomole level. nih.gov

Table 1: Comparison of Fluorescent Tagging Reagents for Alcohols

ReagentReactive GroupFunctional Group TargetedResulting DerivativeKey Advantages
Dansyl Chloride Sulfonyl ChlorideAlcohols, Phenols, AminesDansyl EsterHigh sensitivity, improves MS ionization. nih.govnih.gov
Coumarin Carbonyl Azides Acyl AzideAlcoholsFluorescent UrethaneExtremely high sensitivity (femtogram level). jst.go.jpthermofisher.com
N-Methylisatoic Anhydride AnhydrideAlcoholsMANT EsterProduces blue-fluorescent derivative. thermofisher.com
Bodipy FL / Mukaiyama's Reagent Carboxylic Acid / Condensing AgentAlcoholsFluorescent EsterUltrasensitive detection (<1 fmol). nih.gov
9-Anthroylnitrile Acyl NitrileAlcohols, PhenolsCarboxylate EsterUseful for HPLC and solid-phase quantification. thermofisher.com

For gas chromatography (GC), analytes must be volatile and thermally stable. The primary alcohol in this compound can cause poor chromatographic behavior due to its polarity and potential for hydrogen bonding. libretexts.org Derivatization addresses this by converting the polar -OH group into a less polar, more volatile functional group. registech.com

Silylation: Silylation is the most common derivatization technique for GC analysis. registech.com It involves replacing the active hydrogen of the alcohol group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. registech.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. sigmaaldrich.com The reaction converts the alcohol into a silyl (B83357) ether, which is more volatile, less polar, and more thermally stable. registech.com The ease of derivatization for silylating reagents generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com For sterically hindered alcohols, a catalyst such as trimethylchlorosilane (TMCS) is often added to the BSTFA mixture to ensure the reaction goes to completion. sigmaaldrich.comresearch-solution.com The resulting TMS derivatives also provide characteristic fragments in mass spectrometry, aiding in structural identification. libretexts.org

Acylation/Esterification: Alkylation, specifically esterification, is another key strategy. libretexts.org The alcohol can be converted into an ester, which is less polar and more volatile. libretexts.org For example, reacting the alcohol with perfluorooctanoyl chloride converts the low-molecular-mass alcohol into a high-molecular-mass derivative that elutes at a higher temperature in GC-MS, free from interference by more volatile sample components. nih.gov In the context of HPLC, esterification can also be used to improve separation. The formation of benzoate (B1203000) or 3,5-dichlorobenzoate esters has been shown to enable the resolution of various secondary alcohols on specific chiral columns. oup.com

Table 2: Common GC Derivatization Techniques for Alcohols

TechniqueReagent ExampleFunctional Group TargetedResulting DerivativePurpose
Silylation BSTFA, TMCSAlcohols, Phenols, Carboxylic AcidsSilyl EtherIncrease volatility, thermal stability; reduce polarity. registech.comsigmaaldrich.comresearch-solution.com
Acylation Perfluorooctanoyl ChlorideAlcoholsPerfluoroacyl EsterIncrease molecular weight, improve separation from volatile interferences. nih.gov
Alkylation (Esterification) Benzoyl ChlorideAlcohols, Carboxylic AcidsEsterImprove volatility and chromatographic behavior. libretexts.orgchromforum.org

Selective Functionalization and Chemo-selectivity Considerations in Multi-functionalized Naphthalenes

The structure of this compound presents challenges and opportunities for selective chemical reactions. The molecule contains three distinct components: the naphthalene aromatic ring system, the electron-withdrawing difluoromethyl group (-CHF₂), and the benzylic primary alcohol group (-CH₂OH).

Reactivity of Functional Groups: The primary alcohol is the most readily functionalized group under standard conditions for esterification or etherification. youtube.comyoutube.com Reactions like silylation or acylation will selectively target the -OH group. sigmaaldrich.com The difluoromethyl group is generally stable and less reactive, although it strongly influences the electronic properties of the naphthalene ring. Electron-withdrawing groups like -CHF₂ can increase the potency and bioavailability of drug molecules by decreasing the rate of oxidative clearance. nih.gov

Selective Functionalization of the Naphthalene Ring: Direct functionalization of the naphthalene ring itself is more complex. The regioselectivity (the position at which a new group attaches) is governed by the existing substituents. The difluoromethyl group is an electron-withdrawing group, which typically directs incoming electrophiles to the meta-position relative to itself on the same ring and to the other aromatic ring. The methanol (B129727) group is a weak activating group. The interplay between these two substituents would dictate the outcome of electrophilic aromatic substitution reactions. More advanced methods, such as transition-metal-catalyzed C-H activation, can offer alternative and highly regioselective ways to introduce new functional groups onto the naphthalene core, potentially overriding the inherent directing effects of the existing groups. nih.gov For instance, ruthenium-catalyzed reactions directed by a phosphine (B1218219) group have enabled selective functionalization at the remote C5 position of naphthalene derivatives. exlibrisgroup.com

Applications in Advanced Organic Synthesis

2-(Difluoromethyl)naphthalene-4-methanol as a Versatile Building Block for Complex Fluorinated Naphthalene (B1677914) Derivatives

The presence of both a difluoromethyl group and a primary alcohol on the naphthalene scaffold makes this compound a highly versatile precursor for a wide range of chemical transformations. This allows for the systematic exploration of the chemical space around the fluorinated naphthalene core, leading to the development of novel compounds with tailored properties. The synthesis of fluorinated naphthalene derivatives is of significant interest due to their growing demand in the pharmaceutical and agricultural sectors. acs.org

The naphthalene core of this compound provides a robust platform for the construction of more elaborate molecular frameworks. nih.gov The hydroxyl group can be readily converted into a variety of other functional groups, such as halides, azides, or ethers, which can then participate in cross-coupling reactions or other carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, palladium-catalyzed cross-coupling reactions are powerful tools for the elaboration of halogenated naphthalenes. nih.gov This versatility allows for the generation of a diverse library of substituted naphthalenes with the difluoromethyl group as a key structural feature.

Furthermore, the naphthalene ring system itself can undergo various transformations. For example, cycloaddition reactions, such as the Diels-Alder reaction, can be employed to build polycyclic aromatic systems starting from functionalized naphthalenes. rsc.org The strategic functionalization of the naphthalene core, facilitated by the directing effects of the existing substituents, enables the regioselective synthesis of complex, multi-substituted aromatic compounds.

Table 1: Potential Transformations of this compound for Scaffold Diversification

Starting MaterialReagent/ConditionProduct TypePotential Subsequent Reactions
This compoundPBr3 or SOCl24-(Halomethyl)-2-(difluoromethyl)naphthaleneNucleophilic substitution, Grignard reagent formation
This compoundOxidation (e.g., PCC, DMP)2-(Difluoromethyl)naphthalene-4-carbaldehydeWittig reaction, aldol condensation
This compoundEtherification (e.g., Williamson ether synthesis)Ether-linked naphthalene derivativesCleavage, further functionalization
This compoundEsterificationNaphthalene-based estersHydrolysis, amidation

The functional handles on this compound also facilitate its incorporation into various heterocyclic systems. The hydroxyl group can be used to form ether or ester linkages with heterocyclic moieties, or it can be transformed into a leaving group to enable nucleophilic substitution by nitrogen, oxygen, or sulfur-containing heterocycles.

Moreover, the naphthalene ring can be a precursor for the construction of fused heterocyclic systems. For example, functionalized naphthalenes can undergo annulation reactions to form carbazoles or dibenzothiophenes. nih.gov The difluoromethyl group would remain as a key substituent on these newly formed heterocyclic structures, potentially influencing their electronic properties and biological activity. The synthesis of such complex molecules often benefits from the development of new and efficient methodologies for the regioselective synthesis of polysubstituted naphthalene derivatives. nih.gov

Role in Multi-Component Reactions (MCRs) for Diversified Product Libraries

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product that contains portions of all the reactants, are powerful tools for generating molecular diversity. nih.gov While specific examples involving this compound in MCRs are not extensively documented, its bifunctional nature makes it a promising candidate for such reactions.

For instance, the aldehyde derivative, 2-(difluoromethyl)naphthalene-4-carbaldehyde, could potentially participate in well-known MCRs such as the Ugi or Passerini reactions. These reactions would allow for the rapid assembly of complex, peptidomimetic structures incorporating the fluorinated naphthalene motif. The ability to generate diverse structural entities from a few simple components is a key advantage of MCRs. nih.gov

Asymmetric Synthesis Utilizing Chiral Derivatives of this compound

The development of asymmetric syntheses to produce enantiomerically pure compounds is of paramount importance in modern organic chemistry, particularly for the synthesis of pharmaceuticals. Chiral derivatives of this compound could serve as valuable synthons in asymmetric synthesis.

For example, the hydroxyl group could be used to attach a chiral auxiliary, which could then direct the stereochemical outcome of subsequent reactions on the naphthalene scaffold or its side chains. Alternatively, enantioselective reactions could be performed on the molecule itself. For instance, an asymmetric catalytic reaction could be used to introduce a new stereocenter, or a kinetic resolution of a racemic derivative could be employed to separate the enantiomers. The synthesis of chiral alcohols and their derivatives is of great significance as they are key intermediates in many important drugs. researchgate.net

The resulting chiral, fluorinated naphthalene derivatives could be valuable as chiral ligands in asymmetric catalysis or as building blocks for the synthesis of biologically active molecules where stereochemistry plays a crucial role. The asymmetric synthesis of atropisomers containing a naphthalene unit has been an area of active research, highlighting the importance of chirality in naphthalene-containing compounds. researchgate.netnih.gov

The Potential Role of 2 Difluoromethyl Naphthalene 4 Methanol in Functional Materials Science

The field of functional materials science is in constant pursuit of novel molecular building blocks that offer precise control over the electronic, optical, and structural properties of materials. The compound 2-(Difluoromethyl)naphthalene-4-methanol represents a promising, though not yet extensively studied, scaffold. Its unique architecture, combining a rigid and electronically active naphthalene (B1677914) core, a property-tuning difluoromethyl group, and a reactive methanol (B129727) handle, positions it as a versatile component for a new generation of advanced materials. While direct research on this specific isomer is limited, its potential can be extrapolated from the well-documented behaviors of its constituent chemical motifs.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for 2-(Difluoromethyl)naphthalene-4-methanol

The synthesis of specifically substituted naphthalenes, such as this compound, remains a significant challenge in organic chemistry. nih.gov Traditional methods often face limitations in regioselectivity and may require harsh reaction conditions. nih.gov Future research will undoubtedly focus on creating more efficient, selective, and environmentally benign synthetic pathways.

Key areas of development include:

Metal-Catalyzed Cross-Coupling Reactions: The use of transition metals like palladium, copper, and nickel has revolutionized the synthesis of complex aromatic compounds. researchgate.net Future work will likely explore novel catalyst systems and coupling partners to introduce the difluoromethyl and hydroxymethyl groups onto the naphthalene (B1677914) scaffold with high precision and yield.

C-H Functionalization: Direct functionalization of C-H bonds is an increasingly important strategy for atom-economical synthesis. Developing methods to selectively activate and functionalize the C-H bonds at the 2 and 4 positions of the naphthalene ring would represent a major breakthrough.

Flow Chemistry and Mechanochemistry: These technologies offer advantages in terms of safety, scalability, and reaction efficiency. acs.orgrsc.org Applying flow chemistry to the synthesis of this compound could enable better control over reaction parameters and facilitate safer handling of potentially hazardous reagents. acs.org Mechanochemistry, which uses mechanical force to induce chemical reactions, presents a solvent-free and potentially more sustainable approach. rsc.org

Biocatalysis: The use of enzymes to catalyze specific reactions offers unparalleled selectivity and mild reaction conditions. acs.org Exploring enzymatic routes for the synthesis of this compound could provide a highly sustainable and efficient alternative to traditional chemical methods.

A significant challenge lies in the development of "green" synthetic methods that minimize waste, use less hazardous substances, and are energy-efficient. mdpi.com This includes the use of renewable starting materials and catalysts.

Exploration of Undiscovered Reactivity Patterns of the Difluoromethyl and Hydroxymethyl Groups

The difluoromethyl (CF2H) group and the hydroxymethyl (-CH2OH) group impart distinct reactivity to the naphthalene core. While the general reactivity of these functional groups is known, their interplay and behavior within this specific molecular architecture warrant further investigation.

Difluoromethyl Group: The CF2H group is considered a lipophilic hydrogen bond donor and can influence the electronic properties of the aromatic ring. acs.org Future research should focus on:

Unusual Reactivity: Investigating the potential for the difluoromethyl group to participate in novel transformations beyond its typical role as a stable substituent. The lower electrophilicity of the difluoromethyl radical compared to the trifluoromethyl radical suggests different reactivity patterns. nih.gov

Influence on Aromatic Substitution: Quantifying the directing effects of the CF2H group on further electrophilic and nucleophilic aromatic substitution reactions on the naphthalene ring.

Hydroxymethyl Group: The hydroxymethyl group is a versatile functional handle that can be readily converted into other functionalities. Future studies could explore:

Oxidation and Derivatization: Developing selective methods for the oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid without affecting the difluoromethyl group or the naphthalene ring.

Participation in Cyclization Reactions: Investigating the potential for the hydroxymethyl group to act as a nucleophile in intramolecular cyclization reactions to form novel heterocyclic systems fused to the naphthalene core.

Understanding the steric and electronic interplay between the peri-positioned difluoromethyl and hydroxymethyl groups is crucial, as this proximity can lead to unique reactivity and conformational preferences. nih.gov

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry is an indispensable tool for understanding and predicting the properties and reactivity of molecules. For this compound, advanced computational modeling can provide valuable insights.

Computational MethodApplication for this compound
Density Functional Theory (DFT) Elucidating the ground and excited state electronic structures, predicting spectroscopic properties (NMR, IR, UV-Vis), and calculating reaction pathways and activation barriers for synthetic and reactivity studies. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations Investigating the conformational landscape and intermolecular interactions in different solvent environments or in the solid state. This can help in understanding its physical properties and potential for self-assembly.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling the interaction of the molecule with biological macromolecules, such as enzymes or receptors, to predict its potential biological activity.

A key challenge is the accurate modeling of fluorine-containing compounds, as the high electronegativity and small size of fluorine can pose difficulties for standard computational methods. acs.org Developing and validating more accurate theoretical models for fluorinated systems is an ongoing area of research.

Integration with Machine Learning and Artificial Intelligence for Accelerated Compound Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. acs.org For this compound and its derivatives, these technologies can accelerate discovery in several ways:

Predictive Modeling: ML models can be trained on existing data to predict the properties and activities of new, unsynthesized derivatives. chemrxiv.org This can help prioritize synthetic targets and reduce the number of experiments needed.

Reaction Prediction and Optimization: AI algorithms can analyze vast amounts of reaction data to predict the optimal conditions for the synthesis of this compound and related compounds. acs.org

De Novo Design: AI can be used to design novel molecules with desired properties based on the this compound scaffold.

A major hurdle is the need for large, high-quality datasets to train these models effectively. chemrxiv.org The generation and curation of such datasets for fluorinated naphthalenes will be a critical enabler for the successful application of ML and AI.

Methodological Advancements in Characterization and Analytical Techniques for Fluorinated Naphthalenes

The accurate characterization of fluorinated compounds is essential for understanding their structure, purity, and properties. Future research will likely focus on improving analytical techniques for compounds like this compound.

Analytical TechniqueFuture Advancements and Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy Development of new pulse sequences and higher field magnets to better resolve complex spectra and measure long-range H-F and C-F coupling constants, providing detailed structural information.
Mass Spectrometry (MS) Advances in ionization techniques and high-resolution mass analyzers to improve the sensitivity and accuracy of mass measurements, aiding in the identification of trace impurities and degradation products.
X-ray Crystallography The use of microcrystal electron diffraction (MicroED) and other advanced techniques to obtain crystal structures from very small crystals, which can be challenging to grow for fluorinated compounds. acs.org
Chromatography The development of new stationary phases and mobile phase additives for improved separation of fluorinated naphthalene isomers and related compounds in complex mixtures.

A significant challenge is the potential for these compounds to interact with analytical instrumentation in unexpected ways due to their unique properties. Methodological advancements will need to account for these potential interactions to ensure accurate and reliable data.

Q & A

Q. What are the recommended synthetic routes for 2-(Difluoromethyl)naphthalene-4-methanol, and what methodological considerations are critical for optimizing yield and purity?

Methodological Answer: The synthesis of this compound typically involves fluoromethylation of naphthalene precursors. Key steps include:

  • Difluoromethylation: Use of difluorocarbene precursors (e.g., sodium 2-chloro-2,2-difluoroacetate) under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMF. Gas evolution during reactions necessitates safety measures such as oil bubblers .
  • Purification: Column chromatography with hexane/ethyl acetate gradients or recrystallization to isolate the product. Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1) .
  • Yield Optimization: Precise stoichiometric ratios (e.g., 1:1.2 molar ratio of naphthol to difluoromethylating agent) and controlled temperatures (25–60°C) minimize side reactions .

Q. What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

Methodological Answer:

  • NMR Spectroscopy: 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the presence of the difluoromethyl group (characteristic split peaks at δ ~5.5–6.5 ppm for 1H^{1}\text{H} and δ ~-120 ppm for 19F^{19}\text{F}) and the methanol moiety (broad singlet at δ ~1.5–2.5 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ at m/z 238.19 for C12_{12}H10_{10}F2_2O) .
  • HPLC-PDA: Assesses purity (>95% recommended for biological assays) using reverse-phase C18 columns and methanol/water gradients .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies: Store samples at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC and FTIR for oxidation (e.g., methanol to carbonyl group conversion) .
  • Light Sensitivity: Expose to UV (254 nm) and visible light; track changes in UV-Vis absorption spectra (λ~280 nm for naphthalene derivatives) .

Advanced Research Questions

Q. What structural features of this compound influence its biological activity, and how can structure-activity relationships (SAR) be systematically investigated?

Methodological Answer:

  • Fluorine Effects: The difluoromethyl group enhances lipophilicity (logP ~3.2) and metabolic stability by resisting cytochrome P450 oxidation. Comparative studies with non-fluorinated analogs reveal ~2-fold increased bioavailability .
  • Hydroxyl Group Modifications: Replace the methanol group with esters or ethers to study hydrogen bonding interactions. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., enzymes or receptors) .
  • SAR Workflow:
    • Synthesize derivatives (e.g., 2-(trifluoromethyl) or chloro-substituted variants).
    • Test in vitro bioactivity (e.g., IC50_{50} in enzyme inhibition assays).
    • Corrogate substituent electronegativity with activity using QSAR models .

Q. How should conflicting toxicological data from in vitro and in vivo studies be resolved, and what frameworks exist for assessing study quality?

Methodological Answer:

  • Risk of Bias (RoB) Assessment: Apply tools like Table C-6 (human studies) and Table C-7 (animal studies) to evaluate randomization, dose allocation, and outcome reporting. Studies with ≥3 "yes" responses to RoB criteria are prioritized .
  • Confidence Rating: Use ATSDR’s framework (High/Very Low) to weigh evidence. For example, prioritize studies with defined LOELs (Lowest Observed Effect Levels) over those with incomplete exposure data .
  • Mechanistic Bridging: Conduct ex vivo metabolite profiling (e.g., LC-MS/MS) to reconcile discrepancies between in vitro hepatotoxicity and in vivo renal effects .

Q. What are the emerging applications of this compound in medicinal chemistry, particularly in drug design?

Methodological Answer:

  • Anticancer Agents: Fluorinated naphthalenes inhibit topoisomerase II (IC50_{50} ~10–50 µM in MCF-7 cells). Mechanism studies involve comet assays to detect DNA damage .
  • Antimicrobial Scaffolds: Modify the naphthalene core to target bacterial efflux pumps (e.g., NorA in S. aureus). Use MIC assays and synergy studies with ciprofloxacin .
  • Prodrug Development: Conjugate the methanol group to phosphate esters for enhanced solubility. Validate via pharmacokinetic studies in rodent models (Cmax_{max}, t1/2_{1/2}) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.